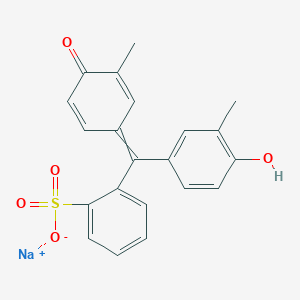
Cresol Red sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cresol Red sodium salt is a synthetic compound widely used as a pH indicator in various scientific applications. It is known for its color-changing properties, transitioning from red to yellow in acidic solutions and from yellow to red in basic solutions. The molecular formula of this compound is C21H17NaO5S, and it has a molecular weight of 404.4 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Cresol Red sodium salt is synthesized through a series of chemical reactions involving the sulfonation of o-cresol followed by the condensation with phthalic anhydride. The reaction typically involves heating o-cresol with sulfuric acid to introduce the sulfonic acid group, followed by the reaction with phthalic anhydride to form the final product .
Industrial Production Methods
In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the solid form .
化学反応の分析
Types of Reactions
Cresol Red sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its color properties.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
科学的研究の応用
Cresol Red sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in molecular biology reactions, such as polymerase chain reaction (PCR), where it serves as a loading dye without inhibiting Taq polymerase
Medicine: Utilized in diagnostic assays and as a staining reagent in histology and hematology
Industry: Applied in the manufacturing of various chemical products and as a component in diagnostic reagent systems
作用機序
Cresol Red sodium salt exerts its effects primarily through its ability to change color in response to pH changes. The compound’s molecular structure allows it to exist in different ionic forms depending on the pH of the solution. At low pH, the compound is protonated, resulting in a red color, while at high pH, it is deprotonated, leading to a yellow color .
類似化合物との比較
Similar Compounds
Bromophenol Blue: Another pH indicator with similar color-changing properties but different pH transition ranges.
Phenol Red: A pH indicator used in cell culture media with a different color transition range.
Thymol Blue: A pH indicator with multiple transition ranges, used in various analytical applications
Uniqueness
Cresol Red sodium salt is unique due to its specific pH transition range and its minimal inhibition of Taq polymerase in PCR reactions. This makes it particularly useful in molecular biology applications where other indicators may interfere with enzymatic reactions .
特性
分子式 |
C21H17NaO5S |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
sodium;2-[(4-hydroxy-3-methylphenyl)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1 |
InChIキー |
GBXGEGUVARLBPB-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-])C=CC1=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
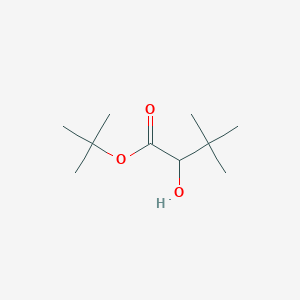
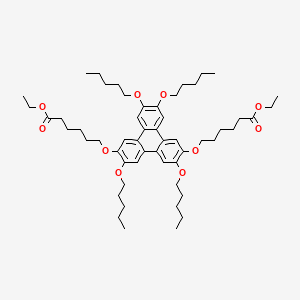
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
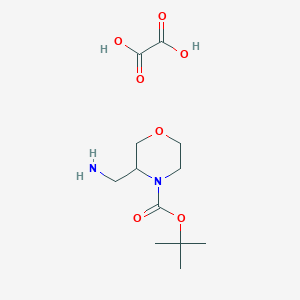
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
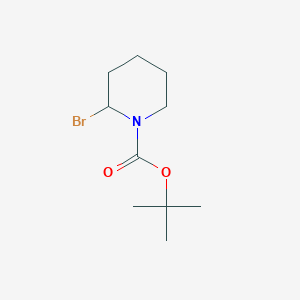
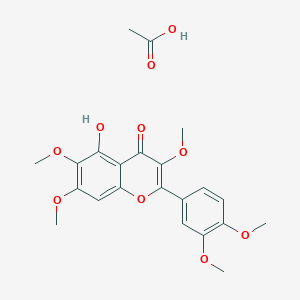
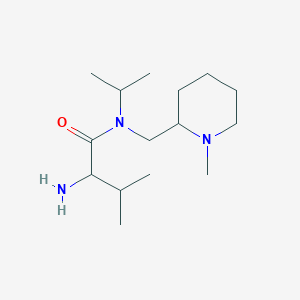
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
